

The Genesis of Lacripep: A Novel Therapeutic for Dry Eye Disease

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A Technical Whitepaper on the Discovery, Mechanism, and Clinical Development of a First-in-Class Ocular Surface Restorative Agent

Executive Summary

Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, leading to symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface. Current treatments often provide only symptomatic relief. This whitepaper details the discovery and development of Lacripep™, a novel therapeutic agent that represents a paradigm shift in the management of DED. Lacripep is a synthetic peptide fragment of Lacritin, a naturally occurring human tear protein discovered to be deficient in the tears of DED patients. This document provides an indepth technical overview of the foundational science, preclinical evidence, and clinical evaluation of Lacripep, intended for researchers, scientists, and drug development professionals.

Discovery of Lacritin and the Advent of Lacripep

The journey to **Lacripep** began with foundational research into the protein composition of human tears. Dr. Gordon W. Laurie and his team at the University of Virginia undertook an unbiased screening for factors that regulate tearing and ocular surface homeostasis.[1] This led to the discovery of Lacritin, a 12.3 kDa secreted glycoprotein.[2]



Subsequent proteomic studies revealed that the active, monomeric form of Lacritin is significantly downregulated in the tears of patients with various forms of dry eye, including aqueous-deficient, evaporative, and contact lens-related dry eye.[3] This deficiency was found to be particularly striking in individuals with Sjögren's Syndrome.[3]

This pivotal discovery positioned Lacritin as a potential replacement therapy for DED.[4][5] Further research focused on identifying the protein's active domain. Through truncation and point mutational analysis, the biological activity of Lacritin was localized to a C-terminal amphipathic alpha-helix.[1] This led to the development of **Lacripep** (also referred to as N-94/C-6), a synthetic 19-amino acid peptide fragment that encapsulates the full therapeutic activity of the native Lacritin protein.[1][3] This shorter, stable peptide can be produced at scale, making it a viable therapeutic candidate.

Mechanism of Action: Restoring Ocular Surface Homeostasis

Lacripep's mechanism of action is multifaceted, targeting the underlying pathophysiology of DED rather than merely suppressing inflammation. It functions as a restorative agent, promoting basal tearing and restoring the health of the ocular surface.[4][5]

The signaling cascade is initiated by the binding of Lacritin (and by extension, **Lacripep**) to the cell surface proteoglycan Syndecan-1.[2][6][7] This interaction is dependent on heparanase, an enzyme that deglycanates Syndecan-1, exposing the Lacritin binding site.[2][7] This unique "off-on" switch mechanism contributes to the cell-specific action of Lacritin.[2]

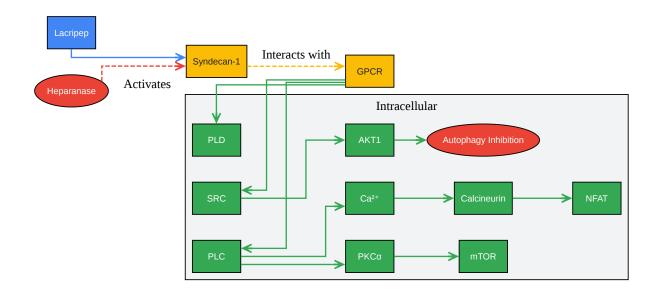
Upon binding to Syndecan-1, Lacritin activates a G-protein coupled receptor, initiating downstream signaling pathways.[6][7] These pathways include:

- PLC/PKCα/mTOR pathway: This pathway is involved in promoting cell proliferation and survival.[2]
- Ca2+/Calcineurin/NFAT pathway: This pathway also plays a role in mitogenic signaling.[2][6]
- Suppression of Autophagy: In response to inflammatory stress (e.g., from TNF-α and IFN-γ), Lacritin rapidly blocks the formation of autophagosomes in human corneal epithelial cells, a process involving PLD, SRC, and AKT1.[8]



These signaling events collectively contribute to the restoration of ocular surface health by promoting epithelial cell proliferation, stimulating tear secretion, and protecting against inflammatory damage.[6][9]

Signaling Pathway of Lacritin/Lacripep





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